molecular formula C9H5BrClNS B1291578 2-Bromo-4-(4-chlorophenyl)thiazole CAS No. 39564-86-8

2-Bromo-4-(4-chlorophenyl)thiazole

Cat. No. B1291578
CAS RN: 39564-86-8
M. Wt: 274.57 g/mol
InChI Key: QBRGRSYZRUCWNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives has been extensively studied. The crystal structure of a hydrazone derivative of thiazole was determined to be monoclinic with specific cell parameters, and the molecular geometry was confirmed through density functional theory (DFT) calculations . Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by spectroscopic techniques and single-crystal X-ray diffraction, with the unit cell parameters and molecular geometry calculated using DFT . These analyses are crucial for understanding the properties and potential applications of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, as evidenced by the synthesis of new compounds through reactions with different reagents . The reactivity of a nitrosoimidazo thiazole derivative was investigated, leading to a ring-ring interconversion and the formation of a new compound, which was elucidated through spectroscopic methods and X-ray crystal structure analysis . These studies highlight the dynamic chemical behavior of thiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been analyzed through experimental and theoretical methods. The vibrational frequencies, electronic properties, and molecular electrostatic potential maps of these compounds have been studied using various spectroscopic techniques and computational methods, such as DFT and time-dependent DFT (TD-DFT) . The analysis of these properties is essential for the development of thiazole derivatives with desired characteristics for specific applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Bromo-4-(4-chlorophenyl)thiazole serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive bromo and chloro substituents. Petrov and Androsov (2013) discuss the synthetic potential of related thiazole derivatives in generating a wide array of heterocyclic compounds, including 1-benzofurans, indoles, and their complex derivatives, highlighting the compound's utility in creating pharmacologically relevant structures Petrov & Androsov, 2013.

Biological Activities

Antimicrobial and Antibacterial Properties

Thiazole derivatives, including those similar to 2-Bromo-4-(4-chlorophenyl)thiazole, exhibit significant antimicrobial and antibacterial activities. Mohanty et al. (2021) provide a comprehensive review of the antibacterial efficacy of thiazole compounds against a variety of pathogens, underscoring their potential in addressing antibiotic resistance challenges Mohanty et al., 2021.

Neuroprotective and Antioxidant Effects

Research on related thiazole scaffolds has indicated potential neuroprotective and antioxidant applications. Wilby and Hutchinson (2006) detail the exploration of chlormethiazole, a compound within the same chemical class, for its neuroprotective properties in stroke models, suggesting avenues for further research into similar thiazole derivatives Wilby & Hutchinson, 2006.

Optoelectronic Applications

Beyond biological activities, thiazole derivatives demonstrate utility in optoelectronic materials. Lipunova et al. (2018) review the role of quinazolines and pyrimidines, which share structural motifs with thiazoles, in creating novel materials for electronic devices and sensors, pointing to the potential of thiazole compounds in this innovative field Lipunova et al., 2018.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Thiazoles, including 2-Bromo-4-(4-chlorophenyl)thiazole, have been the focus of many research studies due to their diverse biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRGRSYZRUCWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622014
Record name 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-chlorophenyl)thiazole

CAS RN

39564-86-8
Record name 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (40) (2.1 g, 10.0 mmol) was suspended in acetic acid (10 ml) and 47% HBr-acetic acid (1 ml) was added. The mixture was stirred with heating at 80° C. for 2 hrs. The reaction mixture was concentrated under reduced pressure to dryness and the residue was partitioned between ethyl acetate and 5% NaHCO3 aq. The aqueous layer was extracted with ethyl acetate, and the extracts were combined, washed with saturated brine and dried (MgSO4). The solvent was evaporated under reduced pressure and isopropyl ether was added to the obtained residue, which was filtrated to give the title compound (1.2 g, 44%).
Name
compound ( 40 )
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
44%

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